Paritaprevir dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

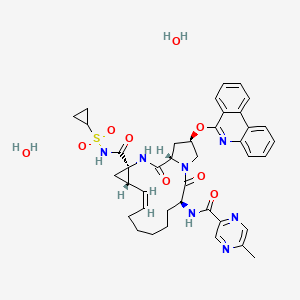

2D Structure

Properties

IUPAC Name |

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43N7O7S.2H2O/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37;;/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51);2*1H2/b11-5-;;/t25-,26-,32+,34+,40-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGQIDLXYMGEEH-RHSIAEQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456607-71-8 | |

| Record name | Paritaprevir dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1456607718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARITAPREVIR DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRQ5901O78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Paritaprevir Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for paritaprevir dihydrate, a potent NS3/4A protease inhibitor used in the treatment of chronic hepatitis C. The information presented is compiled from key publications and patents, offering a detailed look into the chemical methodologies, experimental protocols, and purification strategies employed in the development of this critical antiviral agent.

Introduction to Paritaprevir

Paritaprevir, also known as ABT-450, is a macrocyclic acylsulfonamide that acts as a direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2] It functions by inhibiting the NS3/4A serine protease, an enzyme essential for viral replication.[3] Paritaprevir is a key component of several combination therapies for HCV infection.[3] The drug substance is often manufactured as a dihydrate, which can exist in different polymorphic forms.[4][5] Understanding the synthesis and control of the solid-state form is crucial for ensuring the quality, stability, and bioavailability of the final drug product.

Synthetic Strategy and Key Reactions

The synthesis of paritaprevir is a complex, multi-step process that involves the construction of a 15-membered macrocycle. A key strategic element in its synthesis is the use of a ring-closing metathesis (RCM) reaction to form the macrocyclic core. The overall synthetic approach can be conceptually divided into the synthesis of key fragments followed by their assembly and final modification.

A representative synthetic pathway, as described in the process development literature, is outlined below.[6]

Figure 1: Conceptual overview of the paritaprevir synthesis pathway.

Key Experimental Protocols

The following sections provide a more detailed look into the experimental protocols for some of the critical steps in the synthesis of paritaprevir.

Ring-Closing Metathesis (RCM) for Macrocycle Formation

The formation of the 15-membered macrocycle is a crucial step in the synthesis of paritaprevir. This is typically achieved through a ring-closing metathesis reaction of a diene precursor.

-

Reaction: The diene precursor is dissolved in a suitable solvent, such as toluene. A ruthenium-based catalyst, for example, a Hoveyda-Grubbs catalyst, is then added to the solution.

-

Conditions: The reaction is typically carried out at an elevated temperature to ensure efficient conversion. The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified. Purification can be achieved through techniques like silica gel chromatography to isolate the desired macrocycle.

Final Coupling Step

The final step in the synthesis involves the coupling of the macrocyclic intermediate with the 5-methylpyrazine-2-carboxylic acid side chain.

-

Reaction: The macrocyclic amine intermediate is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), are added, followed by the addition of 5-methylpyrazine-2-carboxylic acid.

-

Conditions: The reaction is typically stirred at room temperature for a few hours until completion.

-

Work-up and Purification: The reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude paritaprevir is then purified by crystallization.

Purification and Dihydrate Formation

The purification of the final paritaprevir product is critical to ensure high purity and the desired solid-state form. The commercially relevant form is often a dihydrate, and its controlled crystallization is a key aspect of the manufacturing process.[4][5]

Crystallization Protocol for this compound

The formation of this compound can be achieved through a controlled crystallization process.

-

Solvent System: A mixture of an organic solvent and water is typically used for the crystallization. For example, a mixture of ethyl acetate and heptane with a controlled amount of water can be employed.

-

Procedure: Crude paritaprevir is dissolved in the solvent system at an elevated temperature. The solution is then cooled in a controlled manner to induce crystallization. The presence of water in the solvent system facilitates the formation of the dihydrate.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a suitable solvent, and then dried under controlled conditions (e.g., vacuum at a specific temperature) to obtain the desired this compound with the correct polymorphic form and water content.

Figure 2: General workflow for the purification and formation of this compound.

Data Summary

The following tables summarize key quantitative data related to the synthesis and purification of paritaprevir. The data is compiled from various sources and represents typical ranges and values.

Table 1: Summary of Key Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Ring-Closing Metathesis | Diene precursor, Ruthenium catalyst | Toluene | 80-100 | 70-85 |

| Final Amide Coupling | Macrocyclic amine, 5-methylpyrazine-2-carboxylic acid, HATU, DIPEA | DMF | 20-25 | 85-95 |

Table 2: Purity and Analytical Data for this compound

| Parameter | Specification | Analytical Method |

| Purity | > 99.5% | HPLC |

| Water Content | 4.3 - 5.3% (for dihydrate) | Karl Fischer Titration |

| Polymorphic Form | Controlled form (e.g., Form II) | X-ray Powder Diffraction (XRPD) |

Conclusion

The synthesis of this compound is a challenging yet well-defined process that relies on modern synthetic organic chemistry techniques, most notably ring-closing metathesis. The control of the final purification and crystallization steps is paramount to obtaining the desired dihydrate form with high purity and the correct solid-state properties. The information provided in this guide offers a detailed overview for researchers and professionals involved in the development and manufacturing of this important antiviral medication. Further detailed information can be found in the primary literature and patents covering the process development of paritaprevir.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tga.gov.au [tga.gov.au]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Origins and Implications of Extraordinarily Soft Crystals in a Fixed-Dose Combination Hepatitis C Regimen - figshare - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Paritaprevir Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir, an acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, is a key component of combination therapies for chronic HCV infection.[1][2][3][4] Understanding its fundamental chemical and physical properties is crucial for formulation development, quality control, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of Paritaprevir dihydrate, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and analytical workflows.

Chemical Properties

This compound is a white to off-white powder.[5] Its chemical identity is well-defined by its structural and molecular characteristics.

| Property | Value | Reference |

| IUPAC Name | (1S,4R,6S,7Z,14S,18R)-N-(cyclopropanesulfonyl)-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate | [6] |

| Chemical Formula | C40H47N7O9S | [6][7] |

| Molecular Weight | 801.9 g/mol | [6] |

| CAS Number | 1456607-71-8 | [6] |

| pKa (Strongest Acidic) | 3.8 | [2][7] |

| pKa (Strongest Basic) | 2.64 | [2][7] |

Physical Properties

The physical properties of this compound, particularly its solubility and solid-state form, are critical determinants of its bioavailability and formulation design.

| Property | Value | Reference |

| Melting Point | 184.2-185.1°C | [8] |

| Water Solubility | 0.00778 mg/mL (very low) | [5][7] |

| Appearance | White to off-white powder | [5] |

| Polymorphism | Exists in at least two polymorphic forms (Form I and Form II) and can form hydrates.[9][10] Form II is the commercially manufactured form.[10][11] |

Mechanism of Action

Paritaprevir is a direct-acting antiviral agent that potently inhibits the HCV NS3/4A serine protease.[1][2] This enzyme is essential for the proteolytic cleavage of the HCV polyprotein into mature viral proteins required for viral replication.[1][2][3] By blocking the active site of the NS3/4A protease, Paritaprevir prevents the formation of the viral replication complex, thereby suppressing HCV replication.[1]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12]

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[3]

-

Sample Preparation: Add an excess amount of this compound powder to a sealed flask containing a known volume of the prepared buffer.[12]

-

Equilibration: Place the flasks in a temperature-controlled shaker bath set at 37 ± 1 °C and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Separation: At predetermined time points, withdraw aliquots from the flasks. Separate the undissolved solid from the solution by centrifugation or filtration.[3]

-

Analysis: Determine the concentration of dissolved Paritaprevir in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

-

Equilibrium Confirmation: Continue sampling until consecutive measurements show no significant change in concentration, indicating that equilibrium has been achieved.[3]

Melting Point Determination (Capillary Method)

The capillary method is a standard procedure for determining the melting point of a crystalline solid.[1][2][4][5][7]

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[1][4]

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.[2]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[2][5]

-

Observation: Observe the sample through the magnifying lens of the apparatus.

-

Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]

Polymorphism Characterization (Powder X-ray Diffraction - PXRD)

PXRD is a powerful technique for identifying and differentiating crystalline forms (polymorphs) of a solid substance.[13][14]

Methodology:

-

Sample Preparation: Place a small amount of the this compound powder onto a sample holder. Ensure the sample surface is flat and level with the holder.

-

Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, and scan range (e.g., 2θ from 5° to 40°).

-

Data Collection: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of the diffracted X-rays at different angles.

-

Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ angle) is a unique fingerprint for a specific crystalline form. Compare the obtained pattern with reference patterns of known polymorphs to identify the form present in the sample.

References

- 1. westlab.com [westlab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. who.int [who.int]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scielo.br [scielo.br]

- 7. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. resources.rigaku.com [resources.rigaku.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. researchgate.net [researchgate.net]

- 14. usp.org [usp.org]

Paritaprevir Dihydrate: A Deep Dive into its Mechanism as an HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paritaprevir, a potent, orally bioavailable acylsulfonamide inhibitor, is a cornerstone of modern combination therapies for chronic Hepatitis C Virus (HCV) infection. This technical guide provides an in-depth exploration of the molecular mechanism of action of paritaprevir dihydrate as a direct-acting antiviral agent targeting the HCV NS3/4A serine protease. We will delve into its binding kinetics, inhibitory activity across various HCV genotypes, and the molecular basis of viral resistance. This document consolidates quantitative data into structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and employs visualizations to elucidate complex biological pathways and experimental workflows.

Introduction to Paritaprevir and the HCV NS3/4A Protease Target

Hepatitis C is a liver disease caused by the Hepatitis C Virus, a single-stranded RNA virus.[1] The virus replicates by translating its RNA into a single polyprotein, which is then cleaved by viral and host proteases into functional structural and non-structural (NS) proteins.[1][2] The HCV NS3/4A serine protease is a heterodimeric enzyme complex crucial for this polyprotein processing, cleaving at four specific sites to release mature viral proteins essential for replication.[1][2] Inhibition of this protease effectively halts the viral life cycle, making it a prime target for antiviral therapy.[3]

Paritaprevir (formerly ABT-450) is a macrocyclic non-covalent inhibitor of the NS3/4A protease.[4] It is administered as part of combination therapies to achieve a sustained virologic response (SVR).[1][5] The drug substance is manufactured as a dihydrate, which is a white to off-white powder with very low water solubility.[6][7] Although it is dehydrated to an amorphous, anhydrous form in the final drug product, understanding the properties of the dihydrate is crucial for its pharmaceutical development.[6]

Mechanism of Action: Binding and Inhibition

Paritaprevir exerts its antiviral effect by binding to the active site of the NS3/4A protease, preventing it from cleaving the viral polyprotein.[1][3] Molecular docking and structural studies have revealed that paritaprevir, in its active conformation (form β), fits into the active site pocket and interacts with the catalytic triad (His57, Asp81, and Ser139).[8]

The binding of paritaprevir is characterized by several key interactions:

-

Hydrogen Bonding: The cyclopropylsulfonamide moiety of paritaprevir forms hydrogen bonds with the side chains of His57 and Ser139 of the catalytic triad.[8][9]

-

Hydrophobic Interactions: The macrocyclic core of the molecule engages in extensive hydrophobic interactions within the active site.[8][9]

-

Backbone Interactions: Hydrogen bonds are also formed with the backbones of residues Arg155 and Ala157.[8][9]

These interactions stabilize the inhibitor-enzyme complex, effectively blocking substrate access and inhibiting protease activity.

Quantitative Inhibitory Activity

The potency of paritaprevir has been evaluated against various HCV genotypes and resistant variants using biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Paritaprevir against HCV Genotypes

| HCV Genotype/Subtype | Assay Type | Potency Metric | Value (nM) | Reference(s) |

| 1a | Replicon | EC50 | 1 | [10][11] |

| 1b | Replicon | EC50 | 0.21 | [10][11] |

| 1a | Biochemical | IC50 | 0.18 | [6] |

| 1b | Biochemical | IC50 | 0.43 | [6] |

| 2a | Biochemical | IC50 | 2.4 | [6] |

| 2b | Biochemical | IC50 | 6.3 | [6] |

| 3a | Biochemical | IC50 | 14.5 | [6] |

| 4a | Replicon | EC50 | 0.09 | [10][11] |

| 4a | Biochemical | IC50 | 0.16 | [6] |

| 4d | Replicon | EC50 | 0.015 | [6] |

| 6a | Replicon | EC50 | 0.68 | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C40H43N7O7S•2H2O | [7] |

| Molecular Weight | 801.91 g/mol | [7] |

| Water Solubility | 0.00778 mg/mL | [4] |

| pKa (Strongest Acidic) | 3.8 | [4] |

| pKa (Strongest Basic) | 2.64 | [4] |

Resistance to Paritaprevir

The emergence of drug-resistant viral variants is a concern for all antiviral therapies. For paritaprevir, resistance-associated substitutions (RASs) have been identified primarily in the NS3 region of the HCV genome.

Table 3: Paritaprevir Activity against Common NS3 Resistance-Associated Substitutions

| NS3 Substitution | HCV Genotype | Fold Change in EC50 (vs. Wild-Type) | Reference(s) |

| A156T | 1a | 17 | [12] |

| D168A/E/V | 1a/1b | Significant resistance | [12] |

| R155K | 1a | Loss of susceptibility | [12] |

The A156T mutation, for instance, reduces the binding affinity of paritaprevir, though to a lesser extent than some other protease inhibitors.[13] Molecular dynamics simulations suggest that this is due to altered intermolecular interactions within the active site.[13]

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This biochemical assay measures the direct inhibitory effect of paritaprevir on the enzymatic activity of the purified NS3/4A protease.

Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520). In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET peptide substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC or a custom 5-FAM/QXL™ 520 substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT

-

This compound stock solution in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of paritaprevir in DMSO.

-

In a 384-well plate, add 1 µL of the diluted paritaprevir or DMSO (vehicle control).

-

Add 20 µL of the assay buffer containing the NS3/4A protease to each well to a final concentration of approximately 40 nM.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 9 µL of the FRET substrate to a final concentration of approximately 60 µM. The final DMSO concentration should be around 2.5%.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™ 520) kinetically over 30-60 minutes at room temperature.

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the paritaprevir concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

HCV Replicon Luciferase Assay

This cell-based assay measures the effect of paritaprevir on HCV RNA replication within human hepatoma cells.

Principle: Huh-7 cells are engineered to contain a subgenomic HCV replicon that includes a luciferase reporter gene (e.g., Renilla or Firefly luciferase). The level of HCV replication directly correlates with the amount of luciferase produced, which can be quantified by a luminescence assay.

Detailed Methodology:

-

Reagents and Materials:

-

HCV replicon-containing Huh-7 cell lines (e.g., genotype 1b with Renilla luciferase)

-

Complete growth medium (DMEM, 10% FBS, non-essential amino acids, antibiotics)

-

This compound stock solution in DMSO

-

96-well or 384-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System)

-

Luminometer

-

-

Procedure:

-

Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of paritaprevir in the complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of paritaprevir. Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

-

Transfer the cell lysates to a white 96-well luminometer plate.

-

Add the luciferase substrate and immediately measure the luminescence using a luminometer.

-

Plot the percentage of replication inhibition (relative to the DMSO control) against the logarithm of the paritaprevir concentration and fit the data to determine the EC50 value. A parallel cytotoxicity assay (e.g., using Calcein AM) can be performed to determine the CC50.

-

Resistance Analysis by Site-Directed Mutagenesis

This protocol describes the introduction of specific mutations into the NS3 region of an HCV replicon to assess their impact on paritaprevir susceptibility.

Principle: Site-directed mutagenesis is used to alter the nucleotide sequence of the NS3 gene within a plasmid containing the HCV replicon. The mutated replicon is then used in a replicon assay to determine the fold change in EC50 for paritaprevir compared to the wild-type replicon.

Detailed Methodology:

-

Reagents and Materials:

-

Plasmid DNA containing the wild-type HCV replicon

-

Site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit)

-

Custom-designed mutagenic primers for the desired NS3 substitution (e.g., A156T)

-

Competent E. coli for transformation

-

Plasmid purification kit

-

DNA sequencing reagents and services

-

-

Procedure:

-

Design and synthesize forward and reverse mutagenic primers containing the desired mutation in the NS3 gene.

-

Perform the PCR-based mutagenesis reaction using the wild-type replicon plasmid as a template and the mutagenic primers, following the kit manufacturer's protocol.

-

Digest the parental, non-mutated plasmid DNA using the Dpn I enzyme provided in the kit.

-

Transform the mutated plasmid into competent E. coli.

-

Select transformed colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing of the entire NS3 region.

-

Use the confirmed mutated replicon plasmid in the HCV Replicon Luciferase Assay (as described in section 5.2) to determine the EC50 of paritaprevir.

-

Calculate the fold change in resistance by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.

-

Visualizing the Mechanism and Workflows

Diagram 1: HCV Polyprotein Processing and Inhibition by Paritaprevir

Caption: Paritaprevir inhibits the HCV NS3/4A protease, preventing cleavage of the viral polyprotein.

Diagram 2: Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of paritaprevir using a FRET-based protease assay.

Diagram 3: Logical Relationship of Resistance Development

Caption: The development of paritaprevir resistance through mutation and selective pressure.

Conclusion

This compound is a highly effective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, involving specific binding to the enzyme's active site and disruption of its catalytic function. While potent against a range of HCV genotypes, the emergence of resistance-associated substitutions highlights the importance of combination therapy and ongoing surveillance. The experimental protocols detailed herein provide a framework for the continued evaluation of paritaprevir and the development of next-generation HCV protease inhibitors. This comprehensive guide serves as a valuable resource for researchers and professionals dedicated to advancing the treatment of Hepatitis C.

References

- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurogentec.com [eurogentec.com]

- 3. researchgate.net [researchgate.net]

- 4. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequencing of hepatitis C virus for detection of resistance to direct‐acting antiviral therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. andrew.cmu.edu [andrew.cmu.edu]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. journals.asm.org [journals.asm.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New-Generation Antiviral: The Early Discovery and Development of Paritaprevir (ABT-450)

A Technical Guide for Drug Development Professionals

Introduction

Paritaprevir (formerly ABT-450) represents a significant milestone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a potent, orally bioavailable inhibitor of the HCV NS3/4A serine protease, it has become a cornerstone of highly effective, interferon-free, direct-acting antiviral (DAA) combination therapies.[1][2] This technical guide provides an in-depth overview of the early discovery and development of Paritaprevir, detailing its mechanism of action, key experimental data, and the methodologies that underpinned its progression from a lead compound to a clinically vital therapeutic agent.

Core Discovery and Mechanism of Action

Paritaprevir was identified by AbbVie and Enanta Pharmaceuticals as a macrocyclic noncovalent peptidomimetic inhibitor of the HCV NS3/4A protease.[3] This viral enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a necessary step for the maturation of viral proteins and the formation of the viral replication complex.[4][5] By binding to the active site of the NS3/4A protease, Paritaprevir prevents this cleavage, thereby halting viral replication.[4]

The development of Paritaprevir was a strategic evolution from an earlier anti-HCV candidate, ABT-515, which was discontinued due to toxicity concerns.[6] The structural framework of Paritaprevir, featuring a macrocyclic core, a cyclopropylsulfonamide moiety, and a phenanthridine ring, was optimized for high inhibitory activity.[7]

Signaling Pathway: Inhibition of HCV Polyprotein Processing

The following diagram illustrates the mechanism of action of Paritaprevir in inhibiting HCV replication.

References

- 1. Paritaprevir - Wikipedia [en.wikipedia.org]

- 2. Profile of paritaprevir/ritonavir/ombitasvir plus dasabuvir in the treatment of chronic hepatitis C virus genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Antiviral Activity and Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor ABT-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paritaprevir | C40H43N7O7S | CID 45110509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of Paritaprevir dihydrate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir, an acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a key component of several combination therapies for chronic HCV infection. The physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility, are critical determinants of its biopharmaceutical performance, influencing everything from formulation development to bioavailability. Paritaprevir is characterized by its low aqueous solubility, a factor that necessitates a thorough understanding of its solubility profile in various solvent systems to enable effective drug product development. This technical guide provides a comprehensive overview of the solubility of paritaprevir dihydrate in different solvents, details experimental protocols for solubility determination, and presents logical workflows for solubility assessment.

Physicochemical Properties of this compound

This compound is a white to off-white powder. It is a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting low solubility and low permeability. The molecule has a pKa of 4.6 at 25°C. In the final drug product, paritaprevir is often present in an amorphous state, which is achieved through processes like hot-melt extrusion, to enhance its solubility and bioavailability.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvent systems. The available quantitative data is summarized in the table below. It is important to note that for many common organic solvents, only qualitative descriptions of solubility are publicly available.

| Solvent System | Temperature (°C) | Solubility | Citation |

| Water | Not Specified | < 0.09 µg/mL | [1] |

| Water (Predicted) | Not Specified | 0.00778 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 125 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Approximately 30 mg/mL | [3] |

| Dimethylformamide (DMF) | Not Specified | Approximately 30 mg/mL | [3] |

| DMSO:PBS (1:5, pH 7.2) | Not Specified | Approximately 0.17 mg/mL | [3] |

| Ethanol | Not Specified | Soluble | [4] |

| Methanol | Not Specified | Soluble | [4] |

| Acetonitrile | Not Specified | Soluble in co-solvent | [5] |

Note: The term "soluble" is a qualitative descriptor and does not provide a specific concentration. The solubility in acetonitrile is inferred from its use as a component in a diluent for preparing standard solutions.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of a poorly soluble compound like this compound. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. Below is a detailed protocol that can be adapted for the determination of this compound solubility.

Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent.

2. Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., ethanol, methanol, acetone, acetonitrile, water, relevant buffers)

-

Calibrated analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Thermostated orbital shaker or incubator

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostated orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm). The equilibration time is critical for poorly soluble compounds and should be sufficiently long to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of the excess solid. Subsequently, centrifuge the vials at a controlled temperature to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (in which paritaprevir is freely soluble, e.g., a mixture of acetonitrile and water) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of paritaprevir.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or µg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the equilibrium solubility of a pharmaceutical compound.

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathway of Paritaprevir Action

While not directly related to its solubility profile, understanding the mechanism of action of paritaprevir is crucial for drug development professionals. Paritaprevir inhibits the HCV NS3/4A protease, a key enzyme in the viral replication cycle. The following diagram illustrates this inhibitory pathway.

Caption: Mechanism of Action of Paritaprevir.

Conclusion

The solubility of this compound is a critical parameter that dictates its formulation strategy and ultimately its clinical efficacy. While its aqueous solubility is very low, it exhibits higher solubility in certain organic solvents like DMSO. The development of amorphous solid dispersions has been a key strategy to overcome the solubility challenges associated with this potent antiviral agent. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of the solubility of this compound and other poorly soluble drug candidates, which is an essential step in modern drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abeomics.com [abeomics.com]

- 4. tga.gov.au [tga.gov.au]

- 5. New Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Paritaprevir Ombitasvir and Ritonavir in Spiked Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

In Vitro Antiviral Activity of Paritaprevir Against Hepatitis C Virus Genotypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Paritaprevir against various Hepatitis C Virus (HCV) genotypes. It includes a detailed summary of its potency, mechanism of action, and the experimental methodologies used for its evaluation.

Introduction

Paritaprevir (formerly ABT-450) is a potent, direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C.[1] It functions as a nonstructural protein 3/4A (NS3/4A) serine protease inhibitor.[2][3] The NS3/4A protease is a critical enzyme in the HCV lifecycle, responsible for the post-translational cleavage of the viral polyprotein into mature, functional proteins required for viral replication.[2] By inhibiting this enzyme, Paritaprevir effectively blocks viral replication.[2] Paritaprevir is primarily metabolized by CYP3A4 and is often co-administered with ritonavir, a pharmacokinetic enhancer, to increase its plasma concentration and half-life.[4][5]

Mechanism of Action

Hepatitis C virus translates its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved by viral and host proteases to release individual structural and nonstructural (NS) proteins. The HCV NS3/4A serine protease is responsible for cleaving the polyprotein at multiple sites to yield NS3, NS4A, NS4B, NS5A, and NS5B.[2] Paritaprevir is a potent and specific inhibitor of the NS3/4A protease, binding to the active site of the enzyme and preventing the processing of the HCV polyprotein, thereby halting viral replication.[2]

Caption: Mechanism of action of Paritaprevir as an HCV NS3/4A protease inhibitor.

In Vitro Potency of Paritaprevir

The antiviral activity of Paritaprevir has been assessed in vitro using HCV replicon systems. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication. The data below summarizes the EC50 values of Paritaprevir against a panel of HCV genotypes.

| Genotype/Subtype | EC50 (nM) | Reference(s) |

| Genotype 1a | 1.0 | [3][4] |

| Genotype 1b | 0.21 | [3][4] |

| Genotype 2a | 5.3 - 9.8 | [3][6] |

| Genotype 2b | 107 | [6] |

| Genotype 3a | 19 | [3][5] |

| Genotype 4a | 0.09 | [3][5] |

| Genotype 6a | 0.69 | [3] |

Note: EC50 values can vary slightly between studies due to differences in cell lines, replicon constructs, and assay conditions.

The 50% cytotoxic concentration (CC50) of Paritaprevir in Huh-7 cells was found to be greater than 37 µM, resulting in a high in vitro selectivity index (CC50/EC50) of over 37,000-fold, indicating a low potential for cytotoxicity at effective antiviral concentrations.[3]

Experimental Protocols: HCV Replicon Assay

The primary method for determining the in vitro antiviral activity of compounds like Paritaprevir is the HCV replicon assay. This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.[7]

4.1. Key Materials

-

Cell Line: Huh-7 human hepatoma cells or their highly permissive derivatives like Huh-7.5.[7]

-

HCV Replicons: Subgenomic replicons containing the HCV nonstructural proteins (NS3 to NS5B) fused to a reporter gene (e.g., Luciferase) and a selectable marker (e.g., neomycin phosphotransferase). Replicons are constructed for various HCV genotypes.

-

Reagents: Cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, G418 for selection, lysis buffer, and reporter assay substrate (e.g., luciferin).

-

Compound: Paritaprevir dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

4.2. General Assay Workflow

-

Cell Seeding: Stably replicating HCV replicon cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: A serial dilution of Paritaprevir is prepared and added to the wells containing the replicon cells. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and to assess the effect of the compound.

-

Quantification of HCV Replication:

-

Reporter Gene Assay: If a luciferase reporter replicon is used, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

RT-qPCR: Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the CC50 of the compound.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a four-parameter logistic dose-response curve.[8]

Caption: General experimental workflow for an in vitro HCV replicon assay.

Resistance

Resistance to Paritaprevir can emerge due to mutations in the NS3 protease. Key resistance-associated variants (RAVs) have been identified at amino acid positions 155, 156, and 168 of the NS3 region.[1][5] For example, the D168V substitution in NS3 has been observed in patients experiencing virologic failure.[5] The presence of baseline polymorphisms or the emergence of RAVs can impact treatment outcome, although the clinical significance depends on the specific HCV genotype and the overall treatment regimen.[6]

Conclusion

Paritaprevir demonstrates potent and selective in vitro activity against a broad range of HCV genotypes, particularly genotypes 1, 4, and 6. Its mechanism as an NS3/4A protease inhibitor is well-defined, and its efficacy is robustly evaluated using established HCV replicon systems. The data generated from these in vitro studies has been fundamental to its clinical development and its successful integration into combination therapies for the treatment of chronic hepatitis C.

References

- 1. Paritaprevir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. scienceopen.com [scienceopen.com]

- 7. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Hepatitis C Virus Genotype 1b Resistance Variants in Japanese Patients Treated with Paritaprevir-Ritonavir and Ombitasvir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Paritaprevir Dihydrate to NS3/4A Serine Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of paritaprevir dihydrate, a potent direct-acting antiviral agent, to its target, the Hepatitis C Virus (HCV) NS3/4A serine protease. Paritaprevir is a cornerstone of combination therapies for chronic HCV infection, and understanding its interaction with the viral protease is critical for ongoing research and development in antiviral therapeutics.

Introduction to Paritaprevir and the NS3/4A Protease Target

Hepatitis C is an infectious liver disease caused by the Hepatitis C Virus, a single-stranded RNA virus.[1][2] The virus replicates by translating its RNA into a single large polyprotein, which must be cleaved into individual functional proteins.[3] The HCV NS3/4A serine protease is a non-structural viral protein complex essential for this cleavage process.[3][4] The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, ensuring the proper conformation and localization of the NS3 protease for efficient polyprotein processing.[3] By cleaving the polyprotein at four specific sites, NS3/4A generates mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for viral replication.[1][4][5] Given its critical role, the NS3/4A protease is a prime target for antiviral drug development.[3][4]

Paritaprevir (formerly ABT-450) is a potent, orally bioavailable acylsulfonamide inhibitor of the NS3/4A protease.[5][6] It is a direct-acting antiviral (DAA) agent used in combination therapies to treat chronic HCV, particularly genotype 1 infections.[1][6]

Mechanism of Action of Paritaprevir

Paritaprevir functions as a competitive, reversible inhibitor of the NS3/4A serine protease.[5] It binds to the active site of the protease, preventing it from cleaving the HCV polyprotein.[5] This inhibition blocks the maturation of viral proteins necessary for the formation of the viral replication complex.[5] Consequently, HCV replication within host cells is suppressed.[5] The co-administration of paritaprevir with ritonavir, a potent CYP3A4 inhibitor, is a common strategy to boost paritaprevir's plasma concentrations and enhance its therapeutic efficacy.[7][8][9]

Below is a diagram illustrating the HCV replication pathway and the inhibitory action of paritaprevir.

Quantitative Binding and Activity Data

The potency of paritaprevir is typically quantified by its half-maximal effective concentration (EC50) in cell-based replicon assays and its half-maximal inhibitory concentration (IC50) in enzymatic assays. The EC50 value represents the concentration of the drug that inhibits 50% of viral replication in cultured cells, providing a measure of its antiviral activity in a biological context. The IC50 value indicates the concentration required to inhibit 50% of the target enzyme's activity in vitro.

The following table summarizes the available quantitative data for paritaprevir against various HCV genotypes.

| Parameter | HCV Genotype | Value (nM) | Reference |

| EC50 | Genotype 1a | 1.0 | [7][8][10] |

| EC50 | Genotype 1b | 0.21 | [7][8][10] |

| EC50 | Genotypes 1-4 & 6 | 0.09 - 19 | [7][10] |

| EC50 | Genotype 4a | 0.09 | [7][10] |

| IC50 | SARS-CoV 3CLpro | 1310 | [7][8][10] |

Note: The IC50 value against SARS-CoV 3CLpro is included for comparative purposes, as specific Ki or IC50 values for paritaprevir against NS3/4A were not detailed in the provided search results. The primary data available focuses on cell-based antiviral efficacy (EC50).

Experimental Protocols

The determination of binding affinity and antiviral potency involves a range of sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments.

This assay is fundamental for determining the EC50 of antiviral compounds. It utilizes human hepatoma cell lines (e.g., Huh-7) that are engineered to contain an HCV replicon. This replicon is a self-replicating portion of the HCV genome, often linked to a reporter gene (e.g., luciferase), allowing for the quantification of viral replication.

Methodology:

-

Cell Plating: Huh-7 cells containing the HCV replicon are seeded into multi-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of paritaprevir.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

-

Quantification of Replication: The level of HCV replication is measured, typically by assaying the activity of the reporter gene (e.g., luciferase assay).

-

Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated as the concentration of paritaprevir that reduces reporter activity by 50% compared to untreated controls.

TR-FRET assays are a powerful tool for studying protein-protein interactions and enzyme activity in a high-throughput format.[11][12] For NS3/4A, a FRET-based substrate can be designed with a donor and acceptor fluorophore on opposite sides of the protease cleavage site.

Methodology:

-

Assay Components: The assay mixture includes the purified NS3/4A protease, a FRET-based peptide substrate, and the inhibitor (paritaprevir). The substrate consists of a peptide sequence recognized by NS3/4A, flanked by a donor (e.g., Europium cryptate) and an acceptor (e.g., allophycocyanin) fluorophore.[12][13]

-

Reaction Initiation: In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and acceptor and disrupting FRET.

-

Inhibition: Paritaprevir binds to the protease, preventing substrate cleavage. The donor and acceptor remain in close proximity, and a FRET signal is generated upon excitation of the donor.

-

Signal Detection: The FRET signal is measured over time using a plate reader capable of time-resolved fluorescence measurements.[11]

-

Data Analysis: The IC50 is determined by measuring the FRET signal across a range of paritaprevir concentrations.

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[14][15][16] It allows for the determination of association rate constants (k_on), dissociation rate constants (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity.

Methodology:

-

Immobilization: The NS3/4A protease (the ligand) is immobilized onto the surface of a sensor chip.[14]

-

Association Phase: A solution containing paritaprevir (the analyte) at a known concentration is flowed over the sensor surface. The binding of paritaprevir to the immobilized protease causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[14][17]

-

Dissociation Phase: The paritaprevir solution is replaced with a buffer flow. The dissociation of paritaprevir from the protease results in a decrease in the SPR signal.[14]

-

Regeneration: The sensor surface is washed with a solution that removes any remaining bound analyte, preparing it for the next cycle.

-

Kinetic Analysis: By performing the experiment with multiple concentrations of paritaprevir, the association and dissociation rates (k_on and k_off) can be calculated. The equilibrium dissociation constant (K_D) is then determined from the ratio of these rates (k_off / k_on).

Conclusion

Paritaprevir is a highly potent inhibitor of the HCV NS3/4A serine protease, a critical enzyme in the viral life cycle. Its mechanism of action involves the direct binding to the protease active site, effectively halting viral polyprotein processing and replication. Quantitative assessments, primarily through cell-based replicon assays, demonstrate its efficacy in the low nanomolar range against key HCV genotypes. The detailed experimental protocols outlined in this guide, including replicon assays, TR-FRET, and SPR, represent the core methodologies employed in the discovery and characterization of such antiviral agents. A thorough understanding of these techniques and the binding kinetics of paritaprevir is essential for the development of next-generation protease inhibitors to combat HCV and other viral diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paritaprevir | C40H43N7O7S | CID 45110509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Paritaprevir - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS#:1456607-71-8 | Chemsrc [chemsrc.com]

- 9. cdn.who.int [cdn.who.int]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nicoyalife.com [nicoyalife.com]

- 17. hackert.cm.utexas.edu [hackert.cm.utexas.edu]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Paritaprevir Dihydrate in Bulk and Pharmaceutical Dosage Forms

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Paritaprevir dihydrate. Paritaprevir is a direct-acting antiviral agent used in the treatment of chronic Hepatitis C.[1] The developed method is suitable for the determination of this compound in bulk drug substance and in its pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3]

1. Introduction

Paritaprevir is a potent inhibitor of the NS3/4A serine protease of the Hepatitis C Virus (HCV), preventing viral replication.[1] It is often administered in combination with other antiviral agents.[4][5] Given its therapeutic importance, a reliable and validated analytical method is crucial for quality control, ensuring the identity, purity, and strength of the drug in both bulk form and finished products. This document provides a detailed protocol for a simple, isocratic RP-HPLC method coupled with UV detection for the quantification of this compound.

2. Physicochemical Properties of this compound

-

Molecular Formula: C₄₀H₄₃N₇O₇S·2H₂O[6]

-

Molecular Weight: 801.91 g/mol [6]

-

Solubility: Exhibits very low solubility in water and is soluble in organic solvents like ethanol.[7]

-

pKa: 4.6[7]

3. Experimental Protocols

3.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium dihydrogen orthophosphate (AR Grade)

-

Orthophosphoric acid (AR Grade)

-

Water (HPLC Grade, prepared via Milli-Q or equivalent system)

3.2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Data acquisition and processing software (e.g., Empower, Chromeleon).

-

Analytical balance

-

Sonicator

-

pH meter

3.3. Protocol 1: Preparation of Solutions

-

Buffer Preparation (0.01M Potassium Dihydrogen Phosphate, pH 3.0):

-

Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 using diluted orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.[8]

-

-

Mobile Phase Preparation:

-

Mix the prepared phosphate buffer and acetonitrile in a ratio of 35:65 (v/v).[8]

-

Degas the mobile phase by sonicating for 15-20 minutes.

-

-

Diluent Preparation:

-

Use a mixture of water and acetonitrile in a 50:50 (v/v) ratio as the diluent.[6]

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Make up the volume to 100 mL with the diluent.

-

-

Working Standard Solutions for Linearity:

-

Sample Preparation (from Tablet Dosage Form):

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 75 mg of Paritaprevir and transfer it to a 100 mL volumetric flask.[8]

-

Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with the diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a final theoretical concentration of 75 µg/mL.

-

3.4. Protocol 2: HPLC Analysis and System Suitability

-

System Setup: Set up the HPLC system with the chromatographic conditions specified in Table 1.

-

Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test:

-

Inject the diluent (as a blank) to ensure no interfering peaks are present.

-

Make five replicate injections of a standard solution (e.g., 75 µg/mL).

-

Verify that the system suitability parameters meet the acceptance criteria listed in Table 2.

-

-

Analysis:

-

Inject the prepared standard and sample solutions in sequence.

-

Record the peak areas from the resulting chromatograms.

-

-

Quantification: Calculate the amount of Paritaprevir in the sample using the external standard method based on the peak areas.

4. Data Presentation

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[8] |

| Mobile Phase | 0.01M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (35:65 v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection Wavelength | 254 nm[8] |

| Injection Volume | 10 µL[8] |

| Column Temperature | Ambient |

| Run Time | 7 minutes[8] |

Table 2: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value (Typical) |

|---|---|---|

| Tailing Factor (T) | T ≤ 2.0 | 1.15 |

| Theoretical Plates (N) | N > 2000 | 8500 |

| % RSD of Peak Areas | ≤ 2.0%[10] | 0.65% |

Table 3: Linearity Study of Paritaprevir | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 18.75 | 390,540 | | 37.50 | 782,150 | | 56.25 | 1,175,800 | | 75.00 | 1,568,990 | | 93.75 | 1,960,500 | | 112.50 | 2,355,700 | | Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 | | Regression Equation | | y = 20988x + 4521 |

Table 4: Accuracy (% Recovery) Study

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |

|---|---|---|---|---|

| 80% | 60 | 59.82 | 99.70% | 0.45% |

| 100% | 75 | 75.21 | 100.28% | 0.31% |

| 120% | 90 | 89.64 | 99.60% | 0.52% |

| Acceptance Criteria | | | 98.0% - 102.0% [10] | ≤ 2.0% |

Table 5: Precision Study Results

| Precision Type | Concentration (µg/mL) | Mean Peak Area | % RSD |

|---|---|---|---|

| Intra-day (n=6) | 75 | 1,570,100 | 0.78% |

| Inter-day (n=6) | 75 | 1,565,500 | 1.12% |

| Acceptance Criteria | | | ≤ 2.0% [9][10] |

Table 6: Summary of Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Specificity | No interference from blank/placebo | Method is specific |

| Linearity (R²) | 0.9998 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.60% - 100.28% | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% | ≤ 2.0% |

| LOD | 0.25 µg/mL | - |

| LOQ | 0.75 µg/mL | - |

| Robustness (% RSD) | < 2.0% for all variations | ≤ 2.0% |

5. Mandatory Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical flow of the HPLC method validation process per ICH guidelines.

The developed isocratic RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines, and all parameters were found to be within the acceptable limits. This method can be effectively used for routine quality control analysis of this compound in bulk drug and its pharmaceutical tablet dosage forms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. This compound | CAS#:1456607-71-8 | Chemsrc [chemsrc.com]

- 5. cdn.who.int [cdn.who.int]

- 6. rjptonline.org [rjptonline.org]

- 7. tga.gov.au [tga.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

Application Note: UPLC-MS/MS Analysis of Paritaprevir Dihydrate in Human Plasma

Introduction

Paritaprevir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS3/4A protease.[1] It is a key component of several combination therapies for chronic HCV infection. This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative determination of Paritaprevir in human plasma. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Paritaprevir is primarily metabolized by CYP3A4 and is often co-administered with a low dose of ritonavir to enhance its pharmacokinetic profile.[1]

Experimental Protocols

Materials and Reagents

-

Paritaprevir dihydrate reference standard

-

Paritaprevir-d8 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.

-

Prepare a 1 mg/mL stock solution of the internal standard (Paritaprevir-d8) in methanol.

Working Standard Solutions:

-

Prepare working standard solutions of Paritaprevir by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Prepare a working internal standard solution by diluting the IS stock solution with the same mixture to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 800 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting analytes from plasma samples.[2][3]

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Paritaprevir-d8).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[4][5]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Conditions

UPLC System:

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6]

-

Mobile Phase A: 0.1% Formic acid in water[6]

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid[6]

-

Flow Rate: 0.3 mL/min[6]

-

Gradient:

-

0-0.5 min: 60% B

-

0.5-1.0 min: Linear gradient to 85% B

-

1.0-1.1 min: Linear gradient to 95% B

-

1.1-2.0 min: Hold at 95% B

-

2.01-4.25 min: Return to initial conditions (60% B) and equilibrate[6]

-

-

Injection Volume: 10 µL[6]

-

Column Temperature: 45°C[6]

-

Autosampler Temperature: 10°C[6]

Mass Spectrometer:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Paritaprevir: m/z [M+H]+ (Precursor Ion) → [Product Ion]

-

Paritaprevir-d8: m/z [M+H]+ (Precursor Ion) → [Product Ion] (Note: Specific m/z values should be optimized for the instrument in use.)

-

-

Source Temperature: 150°C[7]

-

Desolvation Temperature: 550°C[7]

-

Capillary Voltage: 3.2 kV[6]

Data Presentation

Table 1: UPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 0.5 | 0.3 | 40 | 60 |

| 0.5 - 1.0 | 0.3 | Linear Gradient to 15 | Linear Gradient to 85 |

| 1.0 - 1.1 | 0.3 | Linear Gradient to 5 | Linear Gradient to 95 |

| 1.1 - 2.0 | 0.3 | 5 | 95 |

| 2.01 - 4.25 | 0.3 | 40 | 60 |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.2 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 550°C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 50 L/h |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 1000 ng/mL (r² > 0.99) |

| LLOQ | 0.5 ng/mL |

| Intraday Precision (%CV) | < 15% |

| Interday Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Caption: Workflow for Paritaprevir analysis in plasma.

Caption: UPLC-MS/MS instrument configuration.

References

- 1. Clinical Pharmacokinetics of Paritaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. youtube.com [youtube.com]

- 6. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating Paritaprevir Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, direct-acting antiviral agent targeting the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] The NS3/4A protease is essential for viral replication, specifically for cleaving the HCV polyprotein into mature viral proteins.[1] By inhibiting this enzyme, Paritaprevir effectively halts viral replication. This document provides detailed application notes and protocols for utilizing cell-based assays to evaluate the efficacy of Paritaprevir. The primary assays discussed are the HCV replicon assay for determining antiviral activity and the MTT assay for assessing cytotoxicity.

Data Presentation: Paritaprevir In Vitro Efficacy and Cytotoxicity

The following table summarizes the key in vitro pharmacological parameters of Paritaprevir against HCV genotype 1b.

| Parameter | Cell Line | HCV Genotype | Value | Reference |

| EC50 (50% Effective Concentration) | Huh-7 | 1b | 0.21 nM | [1][2] |

| CC50 (50% Cytotoxic Concentration) | Huh-7 | N/A | >37 µM | [1] |

| Selectivity Index (SI = CC50/EC50) | Huh-7 | 1b | >176,190 | Calculated |

Note: The high selectivity index indicates that Paritaprevir is highly selective for its viral target with minimal impact on host cell viability at effective antiviral concentrations.

Signaling Pathway and Experimental Workflow

HCV NS3/4A Protease Signaling Pathway

The following diagram illustrates the role of the HCV NS3/4A protease in the viral replication cycle and the mechanism of action of Paritaprevir. The HCV polyprotein is translated from the viral RNA genome. The NS3/4A protease then cleaves this polyprotein at specific sites to release mature nonstructural proteins that are essential for forming the viral replication complex. Paritaprevir directly inhibits the NS3/4A protease, thereby preventing polyprotein processing and subsequent viral replication.

Caption: Mechanism of action of Paritaprevir in inhibiting HCV replication.

Experimental Workflow for Antiviral Efficacy and Cytotoxicity Testing

The following diagram outlines the general workflow for evaluating the antiviral efficacy and cytotoxicity of a compound like Paritaprevir using cell-based assays.

Caption: General workflow for cell-based antiviral drug screening.

Experimental Protocols

HCV Replicon Assay for Paritaprevir Efficacy (EC50 Determination)

This protocol describes a luciferase-based HCV replicon assay to determine the 50% effective concentration (EC50) of Paritaprevir.

Materials:

-

Huh-7 cell line stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for cell line maintenance).

-

Paritaprevir (dissolved in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend the Huh-7 HCV replicon cells in DMEM without G418.

-

Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of media.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a series of 2-fold or 3-fold serial dilutions of Paritaprevir in DMEM, starting from a high concentration (e.g., 100 nM).

-

Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor, if available).

-

Carefully remove the media from the cells and add 100 µL of the diluted compounds to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Luciferase Assay:

-

After incubation, remove the media from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Record the luminescence signal for each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control (100% replication) and a background control (0% replication).

-

Plot the normalized data against the logarithm of the Paritaprevir concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

MTT Assay for Cytotoxicity (CC50 Determination)

This protocol outlines the MTT assay to determine the 50% cytotoxic concentration (CC50) of Paritaprevir.

Materials:

-

Huh-7 cell line (or the same cell line used in the efficacy assay).

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Paritaprevir (dissolved in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader (absorbance at 570 nm).

Protocol:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of media.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of Paritaprevir in DMEM, similar to the efficacy assay.

-